molecular formula C14H17N3O4 B589491 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330169-92-0

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Cat. No.: B589491
CAS No.: 1330169-92-0
M. Wt: 295.331
InChI Key: DEXXSYVEWAYIGZ-ALIZGMTFSA-N
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Description

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an oxazolidinone ring and a morpholinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 involves several steps. One common method includes the reaction of 4-nitrophenylmorpholinone with (S)-5-(aminomethyl)-2-oxo-3-oxazolidinone under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to scale up the process. This includes using more efficient catalysts, optimizing reaction conditions, and employing purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products

Scientific Research Applications

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is unique due to its specific combination of the oxazolidinone and morpholinone rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXXSYVEWAYIGZ-ALIZGMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CN)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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